molecular formula C15H13N3O2 B1241351 N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

Cat. No.: B1241351
M. Wt: 267.28 g/mol
InChI Key: YHFOOEZWVLLHPT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroinden-1-ylideneamino)-2-nitroaniline is a member of indanes.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

InChI

InChI=1S/C15H13N3O2/c19-18(20)15-8-4-3-7-14(15)17-16-13-10-9-11-5-1-2-6-12(11)13/h1-8,17H,9-10H2/b16-13+

InChI Key

YHFOOEZWVLLHPT-DTQAZKPQSA-N

SMILES

C1CC(=NNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C31

Isomeric SMILES

C1C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C3=CC=CC=C31

Canonical SMILES

C1CC(=NNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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